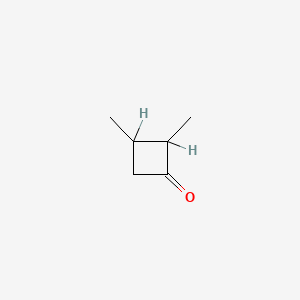

![molecular formula C17H19ClN4 B2834072 3-(4-chlorophenyl)-N-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 862192-76-5](/img/structure/B2834072.png)

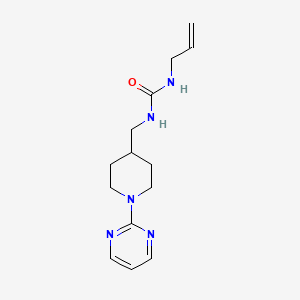

3-(4-chlorophenyl)-N-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

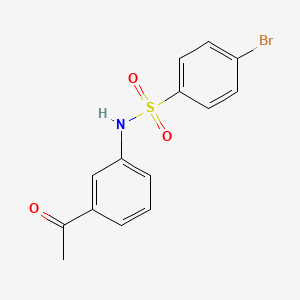

The compound is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential biological activities . They contain a pyrazole ring fused with a pyrimidine ring. The specific compound you mentioned has additional functional groups: a 4-chlorophenyl group, an isopropyl group, and two methyl groups.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused pyrazole and pyrimidine rings, along with the attached functional groups. Techniques like NMR and IR spectroscopy can be used to confirm the structure .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Agents

Compounds within the pyrazolo[1,5-a]pyrimidine class, including derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, have demonstrated significant in vitro antimicrobial and anticancer activities. Specifically, certain synthesized compounds showed higher anticancer activity compared to the reference drug doxorubicin, alongside exhibiting good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Insecticidal and Antibacterial Potential

Research on pyrazolo[1,5-a]pyrimidine derivatives also includes their synthesis through microwave irradiation cyclocondensation and evaluation for insecticidal and antibacterial potentials. The studies indicate that these compounds, prepared via innovative synthetic routes, hold promise in addressing agricultural pests and bacterial infections (Deohate & Palaspagar, 2020).

Synthesis and Structural Analysis

Further exploration into this chemical space includes the synthesis of novel 1-arylpyrazolo[3,4-d]pyrimidine derivatives containing an amide moiety. These studies are crucial for understanding the structural requirements for biological activity, where X-ray diffraction methods are often utilized for detailed structural analysis (Liu et al., 2016).

Polymer Synthesis Catalysts

Outside the realm of direct biological applications, pyrazolo[1,5-a]pyrimidine derivatives have been explored as ligands in catalytic systems for polymer synthesis. For instance, aromatic amine ligands, which include structures similar to pyrazolo[1,5-a]pyrimidines, have been used alongside copper(I) chloride in creating highly active catalyst systems for polymerizing 2,6-dimethylphenol (Kim et al., 2018).

Antiproliferative Activity

The antiproliferative activities of pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives, synthesized through base-catalyzed reactions, have been evaluated against human breast cancer and mouse fibroblast cell lines, highlighting the structural and activity relationship crucial for designing effective anticancer agents (Atapour-Mashhad et al., 2017).

Wirkmechanismus

Target of Action

The primary targets of this compound are Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . CDK2 is a crucial protein kinase involved in cell cycle regulation, and EGFR-TK plays a significant role in cellular activities such as growth, differentiation, and metabolism .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It binds to the active site of CDK2, leading to a significant alteration in cell cycle progression . Similarly, it shows inhibitory activity against EGFR-TK, which can lead to a decrease in the aberrant catalytic activity of PTKs caused by mutation or over-expression .

Biochemical Pathways

The compound affects the biochemical pathways associated with cell proliferation and growth. By inhibiting CDK2, it interferes with the phosphorylation of key components for cell proliferation . The inhibition of EGFR-TK disrupts the signaling pathways that contribute to the development and progression of many diseases, including cancer .

Result of Action

The compound’s action results in significant cytotoxic activities against certain cell lines . It also induces apoptosis within cells . The compound’s inhibitory activity against EGFR-TK can lead to a decrease in the aberrant catalytic activity of PTKs, potentially influencing the progression of diseases like cancer .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)-2,5-dimethyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4/c1-10(2)19-15-9-11(3)20-17-16(12(4)21-22(15)17)13-5-7-14(18)8-6-13/h5-10,19H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFRILODHOUMKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NC(C)C)C)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2833989.png)

![3-(2-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2833994.png)

![1-(4-chloro-3-methoxyphenyl)-4-[(4-methoxyphenyl)methylidene]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2833996.png)

![2-(4-Formylphenoxy)-N-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methyl]acetamide](/img/structure/B2834001.png)

![N-(3-bromophenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2834012.png)